![molecular formula C17H19NO B496273 {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine CAS No. 880805-61-8](/img/structure/B496273.png)
{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine
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Overview
Description
Scientific Research Applications
Organic Light-Emitting Diodes : Bipolar molecules similar to the compound , with both hole-transporting and electron-transporting moieties, have been used in the fabrication of phosphorescent organic light-emitting diodes (OLEDs). These molecules exhibit excellent thermal stability and solubility, which are crucial for efficient OLED performance (Ge et al., 2008).
Antifungal Evaluation : Derivatives of "{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine" have shown promising antifungal activity against various human pathogenic fungal strains. This indicates their potential in developing new antifungal drugs (Nimbalkar et al., 2016).
Synthesis of Cyclic Beta-Amino Alcohol Derivatives : This compound has been used in the enantioselective synthesis of cyclic beta-amino alcohol derivatives, which are important in medicinal chemistry (Lee et al., 2007).
Corrosion Inhibition : Certain amine derivative compounds, including variations of "{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine", have been synthesized and evaluated as effective corrosion inhibitors for mild steel in acidic environments. This has implications for industrial applications (Boughoues et al., 2020).
Antimicrobial and Cytotoxic Activity : Derivatives of this compound have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. They also exhibited cytotoxic properties, which could be explored further in the field of drug development (Patel et al., 2017).
Mechanism of Action
Mode of Action
The compound also contains an amine group, which can act as a nucleophile in various reactions . This could potentially lead to interactions with electrophilic sites in biological targets.
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been known to undergo oxidation and reduction reactions at the benzylic position .
properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15/h2-10,12,18H,1,11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELZCNKHCQJVKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine |
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